ARN 077

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

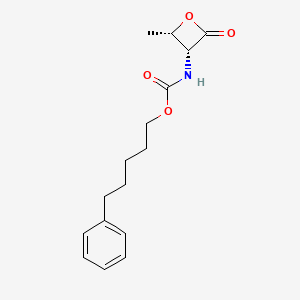

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDTLVLQXSSEC-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARN-077: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-077 is a potent and selective inhibitor of the lysosomal enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), a fatty acid ethanolamide with well-documented anti-inflammatory and analgesic properties. By blocking NAAA activity, ARN-077 effectively increases the intracellular and tissue levels of PEA. This elevation in PEA subsequently leads to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in inflammation. The downstream effects of PPAR-α activation include the modulation of pro-inflammatory signaling pathways, resulting in the attenuation of inflammatory responses and the alleviation of pain. This technical guide provides an in-depth overview of the mechanism of action of ARN-077, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: NAAA Inhibition

ARN-077 exerts its pharmacological effects through the potent and selective inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that specifically catalyzes the breakdown of N-acylethanolamines, such as palmitoylethanolamide (PEA), into their corresponding fatty acids and ethanolamine.

Biochemical Potency

ARN-077 has demonstrated high potency in inhibiting NAAA from different species. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Species | Value |

| IC50 | Human NAAA | 7 nM[1] |

| IC50 | Rat NAAA | 45 nM |

Downstream Signaling Cascade

The inhibition of NAAA by ARN-077 initiates a cascade of molecular events, beginning with the accumulation of its primary substrate, PEA.

Elevation of Palmitoylethanolamide (PEA) Levels

By preventing the degradation of PEA, ARN-077 leads to a significant increase in the endogenous concentrations of this lipid mediator in various tissues. This is a critical step in the mechanism of action, as PEA is the primary signaling molecule responsible for the therapeutic effects of ARN-077.

Activation of Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

Elevated levels of PEA lead to the activation of PPAR-α, a ligand-activated transcription factor. Upon binding to PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Modulation of Inflammatory Pathways

The activation of PPAR-α by the ARN-077/PEA axis results in the downstream regulation of key inflammatory pathways:

-

Inhibition of NF-κB Signaling: PPAR-α activation has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This interference can occur through the direct interaction of PPAR-α with NF-κB components or by increasing the expression of the NF-κB inhibitor, IκBα.

-

Suppression of Pro-inflammatory Mediators: The transcriptional regulatory activity of PPAR-α leads to a decrease in the expression of several pro-inflammatory genes, including those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Modulation of the Akt/mTOR Pathway: Evidence suggests that PEA can also influence the Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and inflammation.

Preclinical Efficacy

The therapeutic potential of ARN-077 has been evaluated in several preclinical models of inflammation and pain.

Anti-inflammatory Activity

In a mouse model of allergic contact dermatitis induced by dinitrofluorobenzene (DNFB), topical application of ARN-077 demonstrated a dose-dependent reduction in ear swelling.

| Dose of ARN-077 | Reduction in Ear Swelling (%) |

| 1% | ~50% |

| 3% | ~70% |

Antinociceptive Activity

ARN-077 has shown significant efficacy in rodent models of inflammatory and neuropathic pain.

-

Carrageenan-induced Hyperalgesia: In a model of inflammatory pain induced by intraplantar injection of carrageenan in mice, topical ARN-077 reversed thermal hyperalgesia.

-

Sciatic Nerve Ligation-induced Allodynia: In a neuropathic pain model involving chronic constriction injury of the sciatic nerve in mice, topical ARN-077 attenuated mechanical allodynia.

The antinociceptive effects of ARN-077 were shown to be dependent on PPAR-α, as these effects were absent in PPAR-α knockout mice.

Experimental Protocols

NAAA Inhibition Assay

Objective: To determine the in vitro potency of ARN-077 in inhibiting NAAA activity.

Materials:

-

Recombinant human or rat NAAA

-

Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin-7-yl)palmitamide)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100, 1 mM EDTA)

-

ARN-077 dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ARN-077 in assay buffer.

-

Add a fixed concentration of NAAA to each well of the microplate.

-

Add the different concentrations of ARN-077 to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Carrageenan-Induced Inflammatory Pain Model

Objective: To evaluate the in vivo anti-inflammatory and analgesic efficacy of ARN-077.

Animals: Male C57BL/6 mice.

Materials:

-

Lambda-carrageenan solution (1% in sterile saline)

-

ARN-077 formulated for topical administration

-

Plantar test apparatus (for measuring thermal hyperalgesia) or von Frey filaments (for measuring mechanical allodynia)

Procedure:

-

Acclimatize mice to the testing environment.

-

Measure baseline nociceptive thresholds (thermal latency or mechanical withdrawal threshold).

-

Administer ARN-077 or vehicle topically to the plantar surface of the hind paw.

-

After a specified pretreatment time, induce inflammation by injecting carrageenan into the plantar surface of the same hind paw.

-

At various time points post-carrageenan injection (e.g., 1, 2, 4, and 6 hours), measure the nociceptive thresholds again.

-

Compare the changes in nociceptive thresholds between the ARN-077-treated and vehicle-treated groups to determine the analgesic effect.

Allergic Contact Dermatitis Model

Objective: To assess the efficacy of ARN-077 in a model of skin inflammation.

Animals: Male BALB/c mice.

Materials:

-

Dinitrofluorobenzene (DNFB) solution (0.5% in acetone/olive oil)

-

ARN-077 formulated for topical administration

-

Micrometer for measuring ear thickness

Procedure:

-

Sensitization: On day 0, sensitize the mice by applying a solution of DNFB to a shaved area of the abdomen.

-

Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone.

-

Treatment: Apply ARN-077 or vehicle topically to the challenged ear at specified time points (e.g., immediately after challenge and 24 hours later).

-

Measurement: At 24 and 48 hours after the challenge, measure the thickness of both ears using a micrometer.

-

Analysis: Calculate the degree of ear swelling by subtracting the thickness of the vehicle-treated ear from the DNFB-challenged ear. Compare the ear swelling between the ARN-077-treated and vehicle-treated groups.

Conclusion

ARN-077 is a promising therapeutic candidate that operates through a well-defined mechanism of action. By potently and selectively inhibiting NAAA, it enhances the endogenous levels of PEA, which in turn activates PPAR-α to exert significant anti-inflammatory and analgesic effects. The preclinical data robustly support its potential for the treatment of a range of inflammatory and pain conditions. Further investigation into its clinical efficacy and safety profile is warranted.

References

The Therapeutic Potential of ARN-077: A Technical Guide for Researchers

An In-depth Analysis of a Novel N-Acylethanolamine Acid Amidase (NAAA) Inhibitor for Inflammatory and Nociceptive Disorders

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[1][2] By blocking NAAA, ARN-077 prevents the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA).[3] The resulting increase in PEA levels leads to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in modulating inflammation and pain signaling pathways.[1][3] Preclinical studies have demonstrated the significant therapeutic potential of ARN-077 in models of allergic contact dermatitis, inflammatory pain, and neuropathic pain, positioning it as a promising candidate for the development of novel treatments for a range of inflammatory and pain-related conditions.

Core Quantitative Data

The following tables summarize the key quantitative data for ARN-077 from preclinical studies.

| Parameter | Species | Value | Reference(s) |

| IC₅₀ (NAAA Inhibition) | Human | 7 nM | |

| Rat (native lung) | 45 ± 3 nM | ||

| Rat (recombinant) | 11 nM |

Table 1: In Vitro Potency of ARN-077

| Animal Model | Dosing Regimen (Topical) | Key Efficacy Endpoints | Outcome | Reference(s) |

| DNFB-Induced Allergic Contact Dermatitis (Mouse) | 1-10% ARN-077 | Ear swelling, scratching behavior, cytokine levels | Dose-dependent reduction in inflammation and pruritus. | |

| Carrageenan-Induced Inflammatory Pain (Mouse) | 1-30% ARN-077 | Paw edema, heat hyperalgesia | Dose-dependent reduction in edema and hyperalgesia. | |

| Chronic Constriction Injury (Neuropathic Pain, Mouse) | 1-30% ARN-077 (once daily) | Heat hyperalgesia, mechanical allodynia | Dose-dependent reduction in hyperalgesia and allodynia. | |

| UVB-Induced Allodynia (Rat) | 30% ARN-077 | Mechanical allodynia | Reversal of allodynia. |

Table 2: In Vivo Efficacy of ARN-077

Note: More specific quantitative dose-response data for the DNFB-induced dermatitis model was not available in the public domain at the time of this review.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by ARN-077 and a typical experimental workflow for its preclinical evaluation.

References

- 1. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

ARN077: A Selective N-Acylethanolamine Acid Amidase (NAAA) Inhibitor for Pain and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid mediator palmitoylethanolamide (PEA). By blocking NAAA activity, ARN077 elevates endogenous PEA levels, thereby potentiating its analgesic and anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This document provides a comprehensive technical overview of ARN077, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for pain and inflammatory disorders.

Introduction

N-acylethanolamine acid amidase (NAAA) is a key enzyme in the regulation of N-acylethanolamines, a class of endogenous lipid signaling molecules that includes the anti-inflammatory and analgesic mediator, palmitoylethanolamide (PEA).[1][2] NAAA catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus terminating its biological activity.[3] Inhibition of NAAA represents a promising therapeutic strategy to enhance and prolong the beneficial effects of endogenous PEA.[4]

ARN077 (also known as URB913) is a potent, selective, and reversible inhibitor of NAAA.[5] Its chemical formula is 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate. Due to its rapid hydrolysis in plasma, ARN077 is primarily investigated for topical administration, showing significant efficacy in various preclinical models of pain and inflammation.

Mechanism of Action

ARN077 exerts its pharmacological effects by selectively inhibiting NAAA. This inhibition leads to an accumulation of endogenous fatty acid ethanolamides (FAEs), particularly PEA and oleoylethanolamide (OEA), in tissues where NAAA is expressed, such as macrophages and other immune cells. The elevated levels of these FAEs, in turn, activate peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammatory responses and pain signaling. The anti-nociceptive and anti-inflammatory effects of ARN077 are largely dependent on PPAR-α activation, as demonstrated by the lack of efficacy in PPAR-α deficient mice and the reversal of its effects by PPAR-α antagonists.

Data Presentation

In Vitro Activity

The inhibitory potency of ARN077 against NAAA has been determined in various assays. The compound exhibits high affinity for both human and rat NAAA.

| Target Enzyme | Species | IC50 (nM) | Assay Conditions | Reference(s) |

| NAAA | Human | 7 | Recombinant enzyme | |

| NAAA | Rat | 11 | Recombinant enzyme | |

| NAAA | Rat | 45 ± 3 | Native lung enzyme |

Selectivity Profile

ARN077 demonstrates high selectivity for NAAA over other related hydrolases, such as fatty acid amide hydrolase (FAAH) and acid ceramidase.

| Enzyme | Species | Inhibition at 10 µM ARN077 | Reference(s) |

| FAAH | Rat | No significant inhibition | |

| Acid Ceramidase | Rat | No significant inhibition |

In Vivo Efficacy

Topical application of ARN077 has been shown to be effective in various rodent models of inflammatory and neuropathic pain.

| Animal Model | Species | Administration | Dose | Outcome | Reference(s) |

| Carrageenan-induced hyperalgesia | Mouse | Topical | 1-30% | Dose-dependent reduction in paw edema and heat hyperalgesia | |

| Sciatic nerve ligation | Mouse | Topical | 1-30% | Dose-dependent reduction in mechanical allodynia | |

| UVB-induced hyperalgesia | Rat | Topical | 3-30% | Dose-dependent reduction in heat hyperalgesia | |

| TPA-induced edema | Mouse | Topical | 10% | Reduction in ear edema and normalization of PEA and OEA levels | |

| Allergic contact dermatitis (DNFB) | Mouse | Topical | Dose-dependent | Attenuation of inflammation and pruritus |

Experimental Protocols

NAAA Enzyme Activity Assay

This protocol outlines a method to determine the inhibitory activity of compounds against NAAA using a radiolabeled substrate.

Materials:

-

Recombinant or native NAAA enzyme preparation

-

[14C]palmitoylethanolamide ([14C]PEA)

-

Assay buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM dithiothreitol (DTT), pH 4.5

-

Test compound (e.g., ARN077) dissolved in DMSO

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Pre-incubate the NAAA enzyme preparation with the test compound or vehicle (DMSO) in assay buffer for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding [14C]PEA to the mixture.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).

-

Separate the radiolabeled product ([14C]ethanolamine) from the unreacted substrate by TLC.

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the anti-inflammatory properties of test compounds.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Carrageenan solution (1% w/v in saline)

-

Test compound formulation (e.g., ARN077 in a suitable vehicle for topical application)

-

Pletysmometer or calipers

Procedure:

-

Administer the test compound or vehicle to the plantar surface of the right hind paw of the mice.

-

After a predetermined time (e.g., 1 hour), inject 20-50 µL of carrageenan solution subcutaneously into the plantar surface of the same paw.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Sciatic Nerve Ligation (SNL) Model in Mice

This model is used to induce neuropathic pain and evaluate the efficacy of analgesic compounds.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 5-0 silk)

-

Test compound formulation

Procedure:

-

Anesthetize the mouse.

-

Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.

-

Separate the muscle to reveal the sciatic nerve.

-

Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a few days to develop mechanical allodynia.

-

Administer the test compound or vehicle topically to the paw of the ligated limb.

-

Assess mechanical allodynia using von Frey filaments at different time points after treatment.

UVB-Induced Hyperalgesia in Rats

This model mimics the pain and inflammation associated with sunburn.

Materials:

-

Male Wistar rats (150-200 g)

-

UVB light source

-

Anesthetic or restraining device

-

Test compound formulation

-

Plantar test apparatus (for assessing thermal hyperalgesia)

Procedure:

-

Lightly anesthetize or restrain the rat.

-

Expose the plantar surface of one hind paw to a controlled dose of UVB radiation (e.g., 250-350 mJ/cm²).

-

Allow the animals to develop thermal hyperalgesia over 24-48 hours.

-

Administer the test compound or vehicle topically to the UVB-exposed paw.

-

Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus at various time points after treatment.

Visualizations

Signaling Pathway of ARN077

Caption: ARN077 inhibits NAAA, increasing PEA levels and activating PPAR-α to reduce pain and inflammation.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of ARN077 in rodent models of pain and inflammation.

Logical Relationship of NAAA Inhibition and PPAR-α Activation```dot

References

- 1. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultra violet-induced localized inflammatory hyperalgesia in awake rats and the role of sensory and sympathetic innervation of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ARN-077: A Potent and Selective NAAA Inhibitor for Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARN-077 is a potent and selective inhibitor of the lysosomal enzyme N-acylethanolamine acid amidase (NAAA), a key regulator of the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By blocking the degradation of PEA, ARN-077 elevates its levels, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent attenuation of inflammatory and nociceptive responses. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ARN-077, with a focus on its potential as a topical agent for inflammatory skin conditions.

Introduction

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that plays a crucial role in terminating the biological actions of N-acylethanolamines, a class of bioactive lipids.[1] One of the primary substrates for NAAA is palmitoylethanolamide (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2] PEA exerts its effects primarily through the activation of the nuclear receptor PPAR-α.[2] Inhibition of NAAA presents a promising therapeutic strategy to enhance the endogenous levels of PEA at sites of inflammation and injury, thereby amplifying its beneficial effects. ARN-077, chemically known as 5-phenylpentyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, emerged from a focused drug discovery effort to identify potent and selective NAAA inhibitors.[1]

Discovery and Synthesis

The development of ARN-077 was the result of structure-activity relationship (SAR) studies on a series of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters. These investigations aimed to optimize the potency and drug-like properties of this chemical class as NAAA inhibitors.

Synthesis of ARN-077

The synthesis of ARN-077 is achieved through a multi-step process starting from d-Threonine, as detailed in the Journal of Medicinal Chemistry (2013, 56, 17, 6917-6934). The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 5-Phenylpentyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate (ARN-077)

-

Step 1: Preparation of α-Substituted β-Hydroxycarboxylic Acid Intermediate. d-Threonine is reacted with an activated form of 5-phenylpentanol. The activation of the alcohol can be achieved by converting it into an imidazole 1-carboxylate or a 2-pyridyl carbonate derivative. This reaction yields the corresponding α-substituted β-hydroxycarboxylic acid.

-

Step 2: Cyclization to form the β-Lactone Ring. The intermediate from Step 1 is then subjected to a cyclization reaction to form the characteristic β-lactone ring of ARN-077. This is typically achieved using a suitable dehydrating agent.

-

Step 3: Purification. The final product, ARN-077, is purified using standard chromatographic techniques to yield the desired compound with high purity.

Mechanism of Action

ARN-077 functions by potently and selectively inhibiting the NAAA enzyme. This inhibition leads to an accumulation of the endogenous NAAA substrate, PEA, in tissues where NAAA is expressed, such as macrophages and B lymphocytes. The elevated levels of PEA then activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation, leading to a reduction in the inflammatory response.

Quantitative Data

The inhibitory potency and selectivity of ARN-077 have been characterized in various in vitro and in vivo models.

| Parameter | Species | Value | Reference |

| IC50 | Human NAAA | 7 nM | |

| IC50 | Rat NAAA | 50 nM | |

| IC50 (enantiomer) | Rat NAAA | 3.53 µM |

Table 1: In Vitro Inhibitory Potency of ARN-077

| Animal Model | Treatment | Effect | Reference |

| Mouse Model of Allergic Contact Dermatitis | Topical ARN-077 | Dose-dependent reduction in edema and scratching behavior | |

| Mouse Model of Allergic Contact Dermatitis | Topical ARN-077 | Normalization of circulating levels of pro-inflammatory cytokines and IgE |

Table 2: In Vivo Efficacy of ARN-077

Experimental Protocols

NAAA Inhibition Assay

The inhibitory activity of ARN-077 on NAAA can be determined using a fluorometric assay with the substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA).

Experimental Protocol: NAAA Activity Assay

-

Enzyme Preparation: Prepare a lysate from cells overexpressing NAAA (e.g., HEK293 cells) or from tissues with high NAAA expression (e.g., rat lung).

-

Reaction Mixture: In a microplate well, combine the enzyme preparation with ARN-077 at various concentrations in an appropriate assay buffer (typically at an acidic pH to optimize NAAA activity).

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PAMCA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the released 7-amino-4-methylcoumarin to determine NAAA activity.

-

Data Analysis: Calculate the IC50 value of ARN-077 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Allergic Contact Dermatitis

The anti-inflammatory effects of topical ARN-077 can be evaluated in a mouse model of allergic contact dermatitis induced by 2,4-dinitrofluorobenzene (DNFB).

Experimental Protocol: DNFB-Induced Allergic Contact Dermatitis

-

Sensitization: On day 0, sensitize mice by applying a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area of the abdomen.

-

Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the dorsal side of one ear. The contralateral ear receives the vehicle as a control.

-

Treatment: Apply a topical formulation of ARN-077 to the challenged ear at specified time points before and/or after the challenge.

-

Evaluation of Inflammation: At various time points after the challenge (e.g., 24, 48, and 72 hours), measure ear swelling (edema) using a caliper.

-

Behavioral Assessment: Monitor and quantify scratching behavior as a measure of pruritus.

-

Biochemical Analysis: At the end of the experiment, collect ear tissue and blood samples. Analyze tissue for PEA levels and blood for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and IgE.

Conclusion

ARN-077 is a well-characterized, potent, and selective inhibitor of NAAA. Its mechanism of action, centered on the enhancement of the endogenous anti-inflammatory mediator PEA, provides a targeted approach for the management of inflammatory conditions. Preclinical studies have demonstrated its efficacy in a relevant animal model of allergic contact dermatitis, supporting its development as a topical therapeutic agent. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of ARN-077 and other NAAA inhibitors. The compound's rapid systemic clearance makes it particularly attractive for topical applications, potentially minimizing off-target effects.

References

The Role of ARN-077 in Modulating Palmitoylethanolamide (PEA) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the mechanism of action of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). It is crucial to distinguish that the "PEA" modulated by ARN-077 is Palmitoylethanolamide , an endogenous fatty acid amide with significant anti-inflammatory and analgesic properties, and not Phenylethylamine, a trace amine with which it shares an acronym. ARN-077 elevates the endogenous levels of Palmitoylethanolamide (PEA) by preventing its degradation. This elevation in PEA subsequently enhances the activation of Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α), a key nuclear receptor involved in the regulation of inflammatory and pain signaling pathways. This guide provides an in-depth overview of the pharmacology of ARN-077, detailed experimental protocols for its study, quantitative data on its activity, and visualizations of the relevant biological and experimental workflows.

Introduction: Clarifying the "PEA" Nomenclature

A critical point of clarification is the distinction between two compounds commonly abbreviated as PEA:

-

Phenylethylamine: A trace amine and central nervous system stimulant. Its levels are primarily modulated by the enzyme Monoamine Oxidase-B (MAO-B).

-

Palmitoylethanolamide (PEA): An endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family. It is a key regulator of inflammation and pain.[1][2][3][4][5]

ARN-077 does not modulate Phenylethylamine levels. Instead, its therapeutic effects are derived from its potent and selective inhibition of N-acylethanolamine acid amidase (NAAA), the primary enzyme responsible for the degradation of Palmitoylethanolamide.

Mechanism of Action of ARN-077

The Role of N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a lysosomal cysteine hydrolase that plays a crucial role in terminating the biological activity of PEA. It catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus downregulating its signaling. NAAA is highly expressed in immune cells, such as macrophages and B lymphocytes, positioning it as a key regulator of inflammatory processes. The enzyme is translated as a proenzyme and requires autocatalytic cleavage under acidic conditions (optimal pH ~4.5-5.0) to become active, consistent with its lysosomal localization.

ARN-077 as a Selective NAAA Inhibitor

ARN-077 is a potent, selective, and systemically active inhibitor of NAAA. By inhibiting NAAA, ARN-077 prevents the degradation of endogenous PEA, leading to its accumulation in tissues where NAAA is active. This sustained elevation of PEA levels enhances its natural biological functions.

Downstream Signaling: The PPAR-α Pathway

The primary downstream target of elevated PEA is the Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α). PPAR-α is a ligand-activated nuclear receptor that, upon activation by PEA, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Activation of PPAR-α by PEA leads to:

-

Downregulation of pro-inflammatory gene expression: This includes key cytokines and enzymes involved in the inflammatory cascade.

-

Upregulation of anti-inflammatory genes.

-

Modulation of pain perception.

The anti-inflammatory and analgesic effects of ARN-077 are largely dependent on this PEA-mediated activation of PPAR-α.

Quantitative Data

The following tables summarize the key quantitative parameters related to the activity of ARN-077 and its modulation of PEA.

| Compound | Target | Species | IC50 | Reference(s) |

| ARN-077 | NAAA | Human | 7 nM | |

| ARN-077 (enantiomer) | NAAA | Rat | 3.53 µM |

Table 1: In Vitro Inhibitory Potency of ARN-077.

| Animal Model | Treatment | Tissue | Effect on PEA Levels | Reference(s) |

| Mouse model of allergic contact dermatitis | Topical ARN-077 | Skin | Increased | |

| Rat model of chronic constriction injury | - | Sciatic Nerve | Reduced PEA levels restored by ARN-077 | |

| Rat model of Freund's adjuvant-induced inflammation | - | Paw | Reduced PEA levels restored by ARN-077 |

Table 2: In Vivo Effects of ARN-077 on Palmitoylethanolamide (PEA) Levels.

Mandatory Visualizations

Caption: ARN-077 Signaling Pathway.

Caption: NAAA Inhibition Assay Workflow.

Experimental Protocols

Protocol for In Vitro NAAA Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the IC50 value of ARN-077 against NAAA using a fluorogenic substrate.

Materials:

-

Recombinant human NAAA enzyme

-

Fluorogenic NAAA substrate (e.g., N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide - PAMCA)

-

ARN-077

-

NAAA Assay Buffer: 150 mM NaCl, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, pH 4.5

-

DMSO (for compound dilution)

-

Black, half-volume 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of ARN-077 in DMSO. Create a serial dilution series in DMSO, and then dilute further into the NAAA Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.

-

Enzyme Preparation: Dilute the recombinant human NAAA protein in cold NAAA Assay Buffer to the desired working concentration (e.g., 0.25 µg/mL).

-

Assay Plate Setup:

-

Add 20 µL of the diluted NAAA enzyme solution to each well of the 96-well plate.

-

Add 2 µL of the diluted ARN-077 solutions (or vehicle for control wells) to the respective wells.

-

Include "no enzyme" controls (blank) and "no inhibitor" controls (100% activity).

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow ARN-077 to bind to the NAAA enzyme.

-

Reaction Initiation: Prepare the substrate solution by diluting the PAMCA stock in NAAA Assay Buffer. Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for 7-amino-4-methylcoumarin released from PAMCA) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the "no enzyme" blank from all other wells.

-

Calculate the percent inhibition for each ARN-077 concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the ARN-077 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol for Quantification of Palmitoylethanolamide in Tissue by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of PEA from biological tissue samples.

Materials:

-

Biological tissue (e.g., brain, skin, paw)

-

Internal Standard (IS): Deuterated PEA (PEA-d4)

-

Extraction Solvents: Acetonitrile, Chloroform, Methanol (LC-MS grade)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Accurately weigh the frozen tissue sample.

-

Add a known amount of the internal standard (PEA-d4) to the sample.

-

Add cold extraction solvent (e.g., acetonitrile or a 2:1:1 mixture of chloroform:methanol:water).

-

Homogenize the tissue thoroughly on ice.

-

-

Lipid Extraction:

-

Sonicate the homogenate to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Carefully collect the supernatant containing the lipid extract.

-

The extract may be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both PEA and the PEA-d4 internal standard.

-

Example transition for PEA: m/z 300.3 → 62.1

-

Example transition for PEA-d4: m/z 304.3 → 62.1

-

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of PEA with a fixed amount of PEA-d4.

-

Calculate the ratio of the peak area of PEA to the peak area of PEA-d4 for both the standards and the unknown samples.

-

Quantify the amount of PEA in the tissue samples by interpolating their peak area ratios onto the standard curve.

-

Normalize the final concentration to the initial weight of the tissue (e.g., pmol/g or ng/g).

-

Conclusion

ARN-077 is a valuable pharmacological tool and a promising therapeutic candidate that operates through a well-defined mechanism: the selective inhibition of NAAA. This action leads to a significant and localized increase in the levels of the anti-inflammatory and analgesic lipid mediator, Palmitoylethanolamide. The subsequent activation of the PPAR-α signaling pathway is central to the therapeutic effects of ARN-077. It is imperative for researchers in the field to distinguish between Palmitoylethanolamide and Phenylethylamine to accurately interpret and advance the study of this and related compounds. The protocols and data presented in this guide provide a foundational framework for the continued investigation of ARN-077 and the broader role of the NAAA-PEA-PPAR-α axis in health and disease.

References

- 1. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmitoylethanolamide Promotes White-to-Beige Conversion and Metabolic Reprogramming of Adipocytes: Contribution of PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

The Selective N-Acylethanolamine Acid Amidase Inhibitor ARN077: A Technical Guide to its Effects on the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ARN077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). We detail its mechanism of action, its impact on the endocannabinoid system, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes complex biological and experimental workflows. ARN077's ability to indirectly influence the endocannabinoid system by augmenting the levels of specific N-acylethanolamines, without directly interacting with cannabinoid receptors, presents a novel therapeutic avenue for inflammatory and pain-related disorders.

Introduction

The endocannabinoid system (ECS) is a complex lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which exert their effects mainly through cannabinoid receptors CB1 and CB2. However, the broader endocannabinoid system also includes other related N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). These molecules, while not binding to cannabinoid receptors, modulate various biological responses, including inflammation and pain, primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).

The levels of these signaling lipids are tightly controlled by a balance of biosynthesis and degradation. N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that preferentially degrades saturated and monounsaturated NAEs like PEA and OEA.[1][2] By inhibiting NAAA, it is possible to increase the endogenous concentrations of these anti-inflammatory and analgesic lipids. ARN077 has emerged as a potent and selective inhibitor of NAAA, offering a targeted approach to modulate the ECS for therapeutic benefit.[3]

Mechanism of Action of ARN077

ARN077 is a potent, non-competitive inhibitor of NAAA.[3] Kinetic analyses have demonstrated that it rapidly interacts with the enzyme.[3] While its inhibition of rat NAAA is reversible, its interaction with the human enzyme is only partially reversible. ARN077 does not exhibit significant inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, nor does it inhibit the structurally related acid ceramidase. This selectivity for NAAA is a key feature of ARN077, allowing for the specific potentiation of PEA and OEA signaling pathways without directly affecting the signaling of the primary endocannabinoids, AEA and 2-AG.

The downstream effects of ARN077 are not mediated by cannabinoid receptors but rather through the activation of PPAR-α by the elevated levels of PEA and OEA. This has been demonstrated in studies where the anti-inflammatory and analgesic effects of ARN077 were blocked by the PPAR-α antagonist GW6471 and were absent in PPAR-α deficient mice.

Quantitative Data

The inhibitory potency of ARN077 against NAAA has been quantified in several studies. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of ARN077

| Target Enzyme | Species | IC50 (nM) | Inhibition Mechanism | Reference |

| NAAA | Human | 7 | - | |

| NAAA (recombinant) | Rat | 11 | Non-competitive | |

| NAAA (native lung) | Rat | 45 ± 3 | Non-competitive | |

| FAAH | Rat | >10,000 | - | |

| Acid Ceramidase | Rat | >100,000 | - |

Table 2: In Vivo Effects of Topical ARN077 on Endocannabinoid and Related Lipid Levels

| Animal Model | Tissue | Treatment | PEA Levels | OEA Levels | Anandamide (AEA) Levels | Reference |

| TPA-induced inflammation (mouse ear) | Skin | 10% ARN077 | Increased (normalized) | Increased (normalized) | No significant change | |

| Sciatic Nerve Ligation (mouse) | Sciatic Nerve | 10% ARN077 | Increased (normalized) | No statistically detectable effect | No statistically detectable effect |

Signaling Pathways and Experimental Workflows

ARN077 Signaling Pathway

The following diagram illustrates the mechanism by which ARN077 exerts its effects. By inhibiting NAAA, ARN077 prevents the degradation of PEA and OEA, leading to their accumulation. These lipids then activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation and pain signaling.

Caption: ARN077 inhibits NAAA, leading to increased PEA/OEA levels and subsequent PPAR-α activation.

Experimental Workflow for NAAA Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory activity of a compound like ARN077 on NAAA.

Caption: Workflow for determining the IC50 of ARN077 against NAAA.

Detailed Experimental Protocols

NAAA Activity Assay

This protocol is adapted from methodologies used to characterize NAAA inhibitors.

5.1.1. Materials

-

NAAA enzyme source (recombinant rat NAAA or rat lung homogenate)

-

ARN077

-

NAAA assay buffer (0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton-X 100, 3 mM dithiothreitol (DTT), pH 4.5)

-

Substrate: 10-cis-heptadecenoylethanolamide (50 µM) or [1-14C]palmitoylethanolamide

-

Dimethylsulfoxide (DMSO)

-

Methanol/chloroform (1:1, v/v)

-

Internal standard (e.g., Z-10-heptadecenoic acid for LC-MS)

-

Thin-layer chromatography (TLC) plates (if using radiolabeled substrate)

-

Liquid scintillation counter (if using radiolabeled substrate)

-

LC-MS/MS system

5.1.2. Enzyme Preparation (Rat Lung Homogenate)

-

Homogenize fresh or frozen rat lungs in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and subject it to three freeze-thaw cycles to lyse lysosomes.

-

Centrifuge the supernatant at a high speed (e.g., 105,000 x g for 1 hour at 4°C) to pellet membranes.

-

The resulting supernatant containing NAAA activity can be aliquoted and stored at -80°C.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

5.1.3. Inhibition Assay Procedure

-

Prepare serial dilutions of ARN077 in DMSO.

-

In a microcentrifuge tube, add the NAAA enzyme preparation (e.g., 0.1 mg of rat lung protein).

-

Add the appropriate volume of ARN077 dilution (final DMSO concentration should be ≤1%).

-

Add NAAA assay buffer to a final volume of 100 µL.

-

Pre-incubate the mixture for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 600 µL of cold methanol/chloroform (1:1, v/v) containing an internal standard if using LC-MS.

-

Vortex and centrifuge to separate the phases.

5.1.4. Analysis

-

For radiolabeled substrate: Spot the aqueous phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform/methanol/ammonium hydroxide, 80:20:2, v/v/v). Visualize and quantify the radioactive product (ethanolamine) using a phosphorimager or by scraping the corresponding silica and performing liquid scintillation counting.

-

For non-radiolabeled substrate: Analyze the organic phase by LC-MS/MS to quantify the amount of product (e.g., 10-cis-heptadecenoic acid) formed.

5.1.5. Data Analysis

-

Calculate the percentage of inhibition for each concentration of ARN077 compared to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantification of PEA and OEA in Tissue by LC-MS/MS

This protocol is a generalized procedure based on established methods for FAE quantification.

5.2.1. Materials

-

Tissue sample (e.g., mouse skin, sciatic nerve)

-

Acetonitrile

-

Methanol

-

Chloroform

-

Internal standards (e.g., PEA-d4, OEA-d4)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column

5.2.2. Sample Preparation

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable solvent, typically acetonitrile or a chloroform/methanol mixture, containing the internal standards.

-

Perform a lipid extraction. A common method is the Bligh and Dyer extraction using chloroform, methanol, and water.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

5.2.3. LC-MS/MS Analysis

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

-

Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PEA, OEA, and their deuterated internal standards.

5.2.4. Data Analysis

-

Quantify the concentrations of PEA and OEA by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against a standard curve.

In Vivo Model: Carrageenan-Induced Paw Edema in Mice

This is a standard model for acute inflammation.

5.3.1. Materials

-

Male CD1 mice

-

λ-Carrageenan (1% in sterile saline)

-

ARN077

-

Vehicle (e.g., petrolatum containing 5% lauric acid for topical application)

-

Pletysmometer or calipers

5.3.2. Procedure

-

Measure the baseline paw volume of the mice.

-

Induce inflammation by injecting 50 µL of 1% carrageenan into the plantar surface of the left hind paw.

-

At a specified time point (e.g., 90 minutes after carrageenan injection), topically apply ARN077 or vehicle to the inflamed paw.

-

Measure the paw volume at various time points after treatment (e.g., 1, 2, 4, and 24 hours) to assess the reduction in edema.

Conclusion

ARN077 represents a highly selective and potent tool for investigating the role of NAAA and its substrates, PEA and OEA, in health and disease. Its mechanism of action, which involves the indirect modulation of the endocannabinoid system through PPAR-α, distinguishes it from direct-acting cannabinoid receptor agonists and FAAH inhibitors. The detailed methodologies provided in this guide offer a framework for the continued investigation of ARN077 and the development of novel therapeutics targeting the NAAA-PPAR-α signaling axis for the treatment of a range of inflammatory and pain conditions.

References

In Silico Modeling of ARN-077 Binding to NAAA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the covalent inhibitor ARN-077 to its target, N-acylethanolamine-hydrolyzing acid amidase (NAAA). This document outlines the core principles, methodologies, and data pertinent to understanding the molecular interactions that govern this binding.

Introduction to NAAA and ARN-077

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1][2] One of the primary substrates for NAAA is palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[3][4] By hydrolyzing PEA, NAAA terminates its signaling. Consequently, inhibition of NAAA has emerged as a promising therapeutic strategy for inflammatory and pain-related disorders.[4]

ARN-077 is a potent and selective inhibitor of NAAA. It acts as a covalent inhibitor, forming a stable thioester bond with the catalytic cysteine residue within the NAAA active site. This irreversible inhibition leads to an accumulation of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), mediating the downstream therapeutic effects.

Quantitative Data: Binding Affinity and Inhibitory Potency

The following table summarizes the key quantitative data for ARN-077 and its interaction with NAAA.

| Compound | Target | Parameter | Value | Species | Reference |

| ARN-077 | NAAA | IC50 | 7 nM | Human | |

| ARN-077 | NAAA | IC50 | 50 nM | Rat | |

| ARN-077 (enantiomer) | NAAA | IC50 | 3.53 µM | Rat |

In Silico Modeling Experimental Protocols

Homology Modeling of NAAA

Prior to the availability of a crystal structure, the three-dimensional structure of NAAA was often modeled using homology modeling.

-

Template Selection: The crystal structure of a homologous protein, such as the conjugated bile acid hydrolase (CBAH), which shares a conserved catalytic N-terminal nucleophile (Ntn) hydrolase domain with NAAA, can be used as a template.

-

Sequence Alignment: The amino acid sequence of the target NAAA (e.g., human or rat) is aligned with the template sequence.

-

Model Building: A 3D model of NAAA is generated using software like MODELLER or SWISS-MODEL, based on the sequence alignment and the template's coordinates.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular Docking of ARN-077 (Covalent)

Given that ARN-077 is a covalent inhibitor, a specialized covalent docking protocol is required.

-

Protein Preparation: The crystal structure of human NAAA (PDB ID: 6DXX) serves as the starting point. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for the acidic lysosomal environment where NAAA is active. The catalytic cysteine (Cys126 in human NAAA) is defined as the reactive residue.

-

Ligand Preparation: The 3D structure of ARN-077 is generated and optimized using a suitable force field (e.g., MMFF94). The reactive "warhead" of ARN-077, the β-lactone ring, is identified.

-

Covalent Docking Simulation:

-

Software: Specialized covalent docking software such as GOLD, MOE with a covalent docking module, or AutoDock with covalent docking extensions is used.

-

Reaction Definition: The covalent reaction between the thiol group of Cys126 and the β-lactone of ARN-077, leading to the formation of a thioester bond, is defined.

-

Docking and Scoring: The software samples different conformations and orientations of ARN-077 within the NAAA active site and calculates the binding poses. The poses are then scored based on a scoring function that evaluates the non-covalent interactions prior to bond formation and the geometry of the covalent attachment.

-

Molecular Dynamics (MD) Simulation

To understand the stability of the covalently bound ARN-077 and its impact on the enzyme's dynamics, molecular dynamics simulations can be performed.

-

System Setup: The covalently bound NAAA-ARN-077 complex from the docking step is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

-

Force Field: A suitable force field, such as AMBER or CHARMM, is used to describe the interatomic interactions. Parameters for the covalently modified cysteine and ARN-077 may need to be generated.

-

Simulation Protocol:

-

Minimization: The system is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A long production simulation (e.g., 100 ns or more) is run to generate trajectories of the complex's dynamics.

-

-

Analysis: The trajectories are analyzed to assess the stability of the complex (e.g., RMSD), identify key protein-ligand interactions, and study conformational changes in the enzyme upon inhibitor binding.

Visualizations

NAAA Signaling Pathway

Caption: Simplified signaling pathway of NAAA and the inhibitory action of ARN-077.

In Silico Modeling Workflow

References

ARN 077's impact on cellular signaling pathways

An In-depth Technical Guide on the Core Cellular Impact of ARN-077

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel therapeutic compounds is paramount. ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), presents a compelling case study in targeted therapeutic intervention. This technical guide delineates the core impact of ARN-077 on cellular signaling pathways, offering a granular view of its mechanism of action, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Executive Summary

ARN-077 functions as a highly selective inhibitor of NAAA, an enzyme responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA). By blocking NAAA activity, ARN-077 elevates the intracellular and tissue levels of PEA. This accumulation of PEA is the linchpin of ARN-077's therapeutic effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key nuclear receptor involved in the regulation of lipid metabolism and inflammation. The subsequent PPAR-α signaling cascade results in significant anti-inflammatory and analgesic outcomes.

Quantitative Data

The potency of ARN-077 as an NAAA inhibitor has been quantified, providing a clear benchmark for its activity.

| Compound | Target | IC50 | Species | Reference |

| ARN-077 | N-acylethanolamine acid amidase (NAAA) | 7 nM | Human |

Core Signaling Pathway: NAAA Inhibition to PPAR-α Activation

The primary mechanism of action of ARN-077 is straightforward yet profound in its downstream consequences.

-

NAAA Inhibition : ARN-077 directly binds to and inhibits the activity of NAAA.[1] This inhibition is reversible and non-competitive.[1]

-

PEA Accumulation : The inhibition of NAAA leads to a significant increase in the endogenous concentrations of its primary substrate, PEA.

-

PPAR-α Activation : PEA acts as a direct agonist for the nuclear receptor PPAR-α. The binding of PEA to PPAR-α initiates a cascade of transcriptional changes.

Downstream Cellular Signaling Cascades

The activation of PPAR-α by elevated PEA levels triggers several critical anti-inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of ARN-077-induced PEA elevation is the suppression of the NF-κB signaling pathway.

-

Mechanism : Activated PPAR-α prevents the degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Consequence : The inhibition of NF-κB nuclear translocation leads to a significant reduction in the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α.

Modulation of the Akt/mTOR Pathway

In the context of colitis, PEA has been shown to exert anti-angiogenic effects by modulating the Akt/mTOR signaling pathway in a PPAR-α-dependent manner.

-

Mechanism : PEA, through PPAR-α, inhibits the Akt/mTOR pathway, which in turn downregulates the expression of Vascular Endothelial Growth Factor (VEGF).

-

Consequence : The reduction in VEGF leads to decreased angiogenesis, which can be beneficial in chronic inflammatory conditions.

Experimental Protocols

The following outlines the general methodologies employed in studies investigating the effects of ARN-077 and PEA.

In Vitro NAAA Inhibition Assay

-

Objective : To determine the inhibitory potency of ARN-077 on NAAA activity.

-

Methodology :

-

Recombinant human or rodent NAAA is incubated with a fluorogenic substrate for the enzyme.

-

Varying concentrations of ARN-077 are added to the reaction.

-

The rate of substrate hydrolysis is measured by monitoring the fluorescence signal over time.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Animal Models of Inflammation and Pain

-

Objective : To assess the in vivo efficacy of ARN-077 in reducing inflammation and pain.

-

Methodologies :

-

Spinal Cord Injury (SCI) Model :

-

SCI is induced in mice.

-

ARN-077 or PEA is administered intraperitoneally at specific time points before and after the injury.

-

Outcome measures include histological analysis of spinal cord tissue for inflammation and tissue injury, quantification of neutrophil infiltration, measurement of pro-inflammatory markers (e.g., nitrotyrosine, cytokines), and assessment of motor function recovery.

-

-

Allergic Contact Dermatitis Model :

-

Dermatitis is induced in mice using a sensitizing agent like dinitrofluorobenzene (DNFB).

-

ARN-077 is applied topically.

-

Endpoints include measurement of ear swelling, assessment of scratching behavior, quantification of tissue PEA levels, and analysis of circulating cytokines and immunoglobulin E.

-

-

Conclusion

ARN-077 represents a targeted approach to modulating the endocannabinoid system, specifically by enhancing the signaling of PEA through the inhibition of its degradation. The core of its action lies in the potent and selective inhibition of NAAA, leading to the accumulation of PEA and subsequent activation of PPAR-α. This activation triggers significant anti-inflammatory and analgesic effects, primarily through the suppression of the NF-κB pathway. Further research into the broader implications of ARN-077-mediated signaling, including its effects on the Akt/mTOR pathway, will continue to elucidate its full therapeutic potential. The data and pathways presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel anti-inflammatory and analgesic agents.

References

The Pharmacological Profile of ARN-077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase. NAAA is responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), a fatty acid ethanolamide that exerts anti-inflammatory and analgesic effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby enhancing its natural beneficial effects. This technical guide provides a comprehensive overview of the pharmacological profile of ARN-077, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols.

Mechanism of Action

ARN-077 is a β-lactone-containing carbamate that acts as a potent, selective, and reversible inhibitor of NAAA. Inhibition of NAAA by ARN-077 leads to an accumulation of endogenous PEA in tissues where NAAA is expressed, such as macrophages and B lymphocytes.[1][2] Elevated PEA levels, in turn, activate PPAR-α, a nuclear receptor that regulates the expression of genes involved in inflammation and pain signaling.[1][2] This mechanism of action makes ARN-077 a promising therapeutic candidate for inflammatory skin conditions and pain.

Pharmacological Properties

In Vitro Potency and Selectivity

ARN-077 is a highly potent inhibitor of both human and rat NAAA, with IC50 values in the low nanomolar range.

| Target | Species | IC50 (nM) |

| NAAA | Human | 7 |

| NAAA | Rat | 11-50 |

| Data compiled from multiple sources. |

ARN-077 exhibits high selectivity for NAAA. In a broad panel of over 50 G-protein coupled receptors, ion channels, transporters, and enzymes, ARN-077 showed no significant activity at a concentration of 10 µM.

| Target Class | Number of Targets | Concentration Tested (µM) | Result |

| GPCRs, Ion Channels, Transporters, Enzymes | >50 | 10 | No significant inhibition |

| Data compiled from multiple sources. |

In Vivo Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for ARN-077, such as Cmax, Tmax, AUC, and half-life, are not publicly available at the time of this writing.

In Vivo Efficacy

Allergic Contact Dermatitis Model (DNFB)

In a mouse model of 2,4-dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis, topical application of ARN-077 demonstrated significant anti-inflammatory and anti-pruritic effects.

| Parameter | Dose | Effect |

| Ear Edema | Dose-dependent | Significant reduction |

| Scratching Behavior | Dose-dependent | Significant reduction |

| Circulating IgE | Not specified | Normalized |

| Circulating Cytokines (IL-4, IL-5) | Not specified | Normalized |

| Circulating Cytokines (IFN-γ) | Not specified | Increased (normalized) |

| Data compiled from a study in a mouse model of allergic dermatitis.[3] |

The effects of ARN-077 were found to be dependent on PPAR-α, as the therapeutic benefits were absent in PPAR-α deficient mice.

Pain Models

ARN-077 has shown significant analgesic effects in rodent models of inflammatory and neuropathic pain.

Carrageenan-Induced Inflammatory Pain (Mouse)

| Parameter | Dose (Topical) | Effect |

| Heat Hyperalgesia | 1-30% | Dose-dependent reduction |

| Mechanical Allodynia | 1-30% | Dose-dependent reduction |

| Data compiled from a study on rodent pain models. |

Sciatic Nerve Ligation-Induced Neuropathic Pain (Mouse)

| Parameter | Dose (Topical) | Effect |

| Heat Hyperalgesia | 1-30% | Dose-dependent reduction |

| Mechanical Allodynia | 1-30% | Dose-dependent reduction |

| Data compiled from a study on rodent pain models. |

The analgesic effects of ARN-077 in these models were also shown to be mediated by PPAR-α.

Experimental Protocols

NAAA Inhibition Assay

This protocol describes the determination of the inhibitory activity of ARN-077 on NAAA.

DNFB-Induced Allergic Contact Dermatitis in Mice

This protocol outlines the induction of allergic contact dermatitis in mice to evaluate the in vivo efficacy of topical ARN-077.

Measurement of Palmitoylethanolamide (PEA) in Tissues

This protocol details the extraction and quantification of PEA from tissue samples.

References

- 1. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ARN-077

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, ARN-077 elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to the modulation of inflammatory and pain signaling pathways. These application notes provide detailed protocols for the in vivo experimental use of ARN-077 in rodent models of inflammation and pain, based on published literature. Protocols for both topical and representative systemic administration are included, along with quantitative data from relevant studies and diagrams of the signaling pathway and experimental workflows.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for ARN-077 involves the potentiation of endogenous PEA signaling through the inhibition of its degradation by NAAA. This cascade ultimately leads to the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in inflammation and pain.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from preclinical studies investigating the efficacy of NAAA inhibitors.

Table 1: Efficacy of Topical ARN-077 in a Mouse Model of Carrageenan-Induced Inflammatory Pain

| Treatment Group | Paw Edema (mm) | Heat Hyperalgesia (Paw Withdrawal Latency, s) |

| Vehicle | 1.5 ± 0.1 | 4.2 ± 0.3 |

| ARN-077 (1%) | 1.2 ± 0.1 | 6.5 ± 0.4 |

| ARN-077 (3%) | 1.0 ± 0.1 | 7.8 ± 0.5 |

| ARN-077 (10%) | 0.8 ± 0.1 | 9.1 ± 0.6 |

| ARN-077 (30%) | 0.6 ± 0.1 | 10.2 ± 0.5*** |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. vehicle. Data extracted from studies on carrageenan-induced hyperalgesia models. |

Table 2: Efficacy of Topical ARN-077 in a Mouse Model of Allergic Contact Dermatitis

| Treatment Group | Ear Swelling (mm) | Scratching Bouts (count/20 min) |

| Vehicle | 0.25 ± 0.02 | 150 ± 10 |

| ARN-077 (1%) | 0.20 ± 0.02 | 110 ± 8 |

| ARN-077 (3%) | 0.16 ± 0.01 | 85 ± 7 |

| ARN-077 (10%) | 0.12 ± 0.01 | 60 ± 5 |

| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. vehicle. Data extracted from studies on DNFB-induced dermatitis.[1] |

Table 3: Representative Efficacy of Systemic NAAA Inhibitor (ARN19702) in a Mouse Model of Neuropathic Pain

| Treatment Group (i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold, g) |

| Vehicle | 0.4 ± 0.05 |

| ARN19702 (10 mg/kg) | 1.0 ± 0.1 |

| ARN19702 (30 mg/kg) | 1.8 ± 0.2** |

| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. vehicle. Data extracted from studies on sciatic nerve ligation models using the NAAA inhibitor ARN19702.[2] |

Experimental Protocols

Formulation of ARN-077 for In Vivo Administration

For topical administration, ARN-077 can be prepared as a petrolatum-based formulation. For systemic administration, a vehicle suitable for intraperitoneal or oral delivery is required. Due to the reported low plasma stability of ARN-077, which may preclude systemic administration, the following systemic protocol is based on studies with other potent, systemically active NAAA inhibitors and should be considered representative.[3]

Topical Formulation (1% w/w):

-

Weigh 10 mg of ARN-077.

-

Add 990 mg of a vehicle, such as petrolatum containing 5% lauric acid, to facilitate skin penetration.

-

Mix thoroughly until a homogenous suspension is achieved.

Representative Systemic Formulation (for i.p. injection):

-

Prepare a stock solution of the NAAA inhibitor (e.g., 10 mg/mL) in a suitable solvent like DMSO.

-

For a final dosing solution, dilute the stock solution in a vehicle such as a mixture of 10% ethanol, 10% Tween-20, and 80% saline.[4]

Experimental Workflow: Inflammatory Pain Model

The following diagram illustrates a typical workflow for evaluating the efficacy of ARN-077 in a carrageenan-induced inflammatory pain model in mice.

Protocol 1: Topical Administration in a Mouse Model of Carrageenan-Induced Inflammatory Pain

Objective: To evaluate the anti-hyperalgesic and anti-edema effects of topically applied ARN-077.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

ARN-077

-

Vehicle (Petrolatum with 5% lauric acid)

-

Carrageenan (1% w/v in sterile saline)

-

Plantar test apparatus (for heat hyperalgesia)

-

Plethysmometer or calipers (for paw edema)

Procedure:

-

Acclimation: Acclimate mice to the testing environment for at least 3 days before the experiment.

-

Baseline Measurements: Measure baseline paw withdrawal latency to a thermal stimulus and baseline paw volume.

-

Induction of Inflammation: Inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Treatment: Immediately after carrageenan injection, topically apply 20 µL of the ARN-077 formulation (e.g., 1%, 3%, 10%, 30% w/w) or vehicle to the inflamed paw.

-

Assessment of Paw Edema: Measure paw volume at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.

-

Assessment of Thermal Hyperalgesia: Measure paw withdrawal latency to a thermal stimulus at the same time points.

-

Data Analysis: Compare the changes in paw volume and withdrawal latency between the ARN-077-treated groups and the vehicle-treated group.

Protocol 2: Representative Systemic Administration in a Mouse Model of Neuropathic Pain (Based on other NAAA inhibitors)

Objective: To evaluate the anti-allodynic effects of a systemically administered NAAA inhibitor in a model of neuropathic pain. Note: This protocol is based on studies with systemically active NAAA inhibitors like ARN19702, as ARN-077 has low plasma stability.[2]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

NAAA inhibitor (e.g., ARN19702)

-

Vehicle for i.p. injection

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for sciatic nerve ligation

-

Electronic von Frey apparatus (for mechanical allodynia)

Procedure:

-

Surgical Induction of Neuropathic Pain: Anesthetize the mice and perform chronic constriction injury (CCI) of the sciatic nerve.

-

Post-Surgical Recovery: Allow the animals to recover for 3-7 days, during which neuropathic pain behaviors develop.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation.

-

Treatment: Administer the NAAA inhibitor (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at various time points (e.g., 1, 2, 4, and 6 hours) after drug administration.

-